molecular formula C15H21N3O2S B6522946 N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1006204-93-8

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B6522946
CAS No.: 1006204-93-8
M. Wt: 307.4 g/mol
InChI Key: IIWXKXJOMKXQNO-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 3 and a sulfonamide moiety linked to a 4-butylphenyl group.

Properties

IUPAC Name

N-(4-butylphenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-4-5-6-13-7-9-14(10-8-13)17-21(19,20)15-11-18(3)16-12(15)2/h7-11,17H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWXKXJOMKXQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 4-butylphenylhydrazine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are performed under mild conditions, often in the presence of a base to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Corresponding amines

    Substitution: Substituted sulfonamide derivatives

Scientific Research Applications

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The butylphenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity. The pyrazole ring may also participate in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Benzenesulfonamide Derivatives with Pyrazoline Cores

Example Compounds : 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides (1–9) .

  • Structural Differences : These compounds replace the pyrazole ring with a pyrazoline (a five-membered ring with two adjacent nitrogen atoms and one double bond) and incorporate a hydroxyphenyl group instead of a butylphenyl substituent.
  • Bioactivity : Tested for carbonic anhydrase inhibition and cytotoxicity, these derivatives exhibit moderate to strong enzyme inhibitory effects, suggesting the sulfonamide-pyrazoline scaffold’s utility in targeting metalloenzymes .
  • Key Comparison : The presence of a hydroxyphenyl group in these analogs may enhance solubility via hydrogen bonding compared to the hydrophobic butylphenyl group in the target compound. However, the butyl chain in N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide could improve membrane permeability.

Thiazolidinone Derivatives with Butylphenyl Substituents

Example Compounds: C1–C6 thiazolidinones with 4-butylphenyl groups (e.g., C1: 3-(4-butylphenyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one) .

  • Structural Differences: These compounds feature a thiazolidinone core instead of pyrazole, with a butylphenyl group attached to the nitrogen atom.
  • The shared butylphenyl group may confer similar pharmacokinetic profiles, such as extended half-life due to lipophilicity.

Pyrazolo-Pyrimidine Sulfonamides

Example Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .

  • Structural Differences : This compound integrates a pyrazolo-pyrimidine fused ring system and a chromen-4-one moiety, linked to a sulfonamide group.
  • Key Comparison : The extended π-system in this analog may enhance binding to aromatic protein pockets (e.g., kinase active sites), whereas the simpler pyrazole-sulfonamide structure of the target compound might favor metabolic stability.

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity Highlights Toxicity/Safety Data
Target Compound Pyrazole-sulfonamide 4-Butylphenyl, 1,3-dimethyl Not explicitly reported Not available
Benzenesulfonamide-pyrazolines Pyrazoline 4-Hydroxyphenyl, aryl Carbonic anhydrase inhibition Cytotoxicity varies by substituent
Thiazolidinones Thiazolidinone 4-Butylphenyl, thiophene Non-mutagenic up to 1 mM/plate Genotoxically safe
Pyrazolo-pyrimidine sulfonamides Pyrazolo-pyrimidine Chromen-4-one, fluorophenyl Not explicitly reported Synthesis-focused study

Research Findings and Implications

  • Synthetic Flexibility : Suzuki coupling and nucleophilic substitution methods used for analogs (e.g., ) could be adapted for derivatizing the target compound to optimize activity.

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